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Compound Name: 1-Bromo-3-methoxypropane

Cat. No.: B1268092

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-3-methoxypropane (CAS No: 36865-41-5), also known as 3-bromopropyl methyl
ether, is a key bifunctional reagent extensively utilized in organic synthesis. Its reactivity is
primarily dictated by the presence of a terminal bromine atom, which renders the adjacent
carbon atom electrophilic and susceptible to nucleophilic attack. This, combined with the
influence of the methoxy group on its solubility and potential for further modification, makes it a
versatile building block, particularly in the pharmaceutical industry for the synthesis of complex
molecules. This guide provides an in-depth analysis of the reactivity profile of 1-bromo-3-
methoxypropane, detailing its physicochemical properties, common reaction pathways, and
specific experimental protocols.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and spectral properties of 1-bromo-3-
methoxypropane is fundamental to its application in synthesis.

Physicochemical Properties
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Property Value Reference(s)
Molecular Formula CaHsBrO [1]
Molecular Weight 153.02 g/mol [1]
Boiling Point 121 °C at 1013 hPa [2]
Density 1.36 g/cm3 [2]
Flash Point 43 °C [2]
Vapor Pressure 6.6 hPa at 20 °C [2]
Refractive Index 1.439 [3]

B Soluble in organic solvents,
Solubility ) ) N/A
sparingly soluble in water.

Spectroscopic Data
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Spectrum Type

Key Features

Reference(s)

1H NMR (Predicted)

Signals expected around 3.5
ppm (t, 2H, -CH2Br), 3.3 ppm
(s, 3H, -OCHs), 3.3 ppm (t, 2H,
-CHz20-), and 2.0 ppm (quintet,
2H, -CH2-).

13C NMR (Predicted)

Signals expected around 70
ppm (-CH20-), 58 ppm (-
OCHs), 33 ppm (-CH2Br), and
30 ppm (-CHz2-).

Infrared (IR)

Characteristic peaks for C-O
stretching (ether linkage)
around 1150-1060 cm~t, C-H
stretching at 2800-3000 cm ™1,

and C-H bending at 1470-1365

cm~L.

Mass Spectrometry (MS)

Molecular ion peak (M+) and
characteristic fragmentation

pattern.

Core Reactivity: Nucleophilic Substitution

The primary mode of reactivity for 1-bromo-3-methoxypropane is the Sn2 (bimolecular

nucleophilic substitution) reaction. The electronegative bromine atom creates a dipole, making

the adjacent carbon atom electrophilic and a prime target for nucleophiles. The primary nature

of the alkyl halide favors the Sn2 pathway, leading to inversion of stereochemistry if a chiral

center were present.

Sn2 Attack

Ny, ——SneAfack Br-CHz-CH2-CH2-O-CHs —> [NU---CH2(Br)-CH2-CHz-O-CHs]~

Nu-CH2-CH2-CH2-O-CHs
—>

I Br-
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Figure 1: Generalized Sn2 reaction of 1-bromo-3-methoxypropane.

Williamson Ether Synthesis

A classic application of 1-bromo-3-methoxypropane is in the Williamson ether synthesis to

form unsymmetrical ethers. An alkoxide or phenoxide acts as the nucleophile, displacing the

bromide.

Deprotonation: In a round-bottom flask under an inert atmosphere, dissolve phenol (1.0 eq.)
in a suitable aprotic solvent such as DMF or THF. Add a strong base like sodium hydride
(NaH, 1.1 eq.) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30
minutes to an hour, or until hydrogen evolution ceases, indicating the formation of sodium
phenoxide.

Alkylation: Add 1-bromo-3-methoxypropane (1.05 eq.) dropwise to the solution of sodium
phenoxide.

Reaction: Heat the reaction mixture to a temperature between 60-80 °C and monitor the
reaction progress by TLC.

Work-up: After completion, cool the reaction to room temperature and quench with a
saturated aqueous solution of ammonium chloride.

Extraction: Extract the aqueous layer with an organic solvent like diethyl ether or ethyl
acetate.

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure. The crude product can be purified by
column chromatography on silica gel.
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Reagents/S . . Reference(s
Reactants Conditions Product Yield

olvents )
Phenol, 1- 3-
Bromo-3- Methoxyprop ) General

NaH, DMF 60-80 °C High
methoxyprop yl phenyl Protocol[4][5]
ane ether

N-Alkylation of Amines

1-Bromo-3-methoxypropane readily alkylates primary and secondary amines to furnish the
corresponding N-(3-methoxypropyl)amines, which are valuable intermediates in medicinal
chemistry.

e Reaction Setup: In a round-bottom flask, combine aniline (1.0 eq.), 1-bromo-3-
methoxypropane (1.1 eq.), and a base such as potassium carbonate (K2COs, 2.0 eq.) in a
polar aprotic solvent like acetonitrile or DMF.

» Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
o Work-up: Upon completion, cool the reaction mixture and filter off the inorganic salts.

o Extraction: Concentrate the filtrate and dissolve the residue in an organic solvent. Wash with
water and then with brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the
crude product by column chromatography or distillation.

Reagents/S . . Reference(s
Reactants Conditions Product Yield
olvents )
Aniline, 1-
N-(3-
Bromo-3- K2COs3, ) General
o Reflux methoxyprop Good to High
methoxyprop  Acetonitrile . Protocol
yhaniline
ane
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S-Alkylation of Thiols

Thiols and thiophenols are excellent nucleophiles that react efficiently with 1-bromo-3-
methoxypropane to form thioethers.

o Deprotonation: Dissolve thiophenol (1.0 eq.) in a solvent like ethanol or DMF. Add a base
such as sodium hydroxide or potassium carbonate to generate the thiophenoxide anion.

o Alkylation: Add 1-bromo-3-methoxypropane (1.05 eq.) to the reaction mixture.

» Reaction: Stir the reaction at room temperature or with gentle heating until the starting
material is consumed (monitored by TLC).

o Work-up and Purification: Follow standard aqueous work-up, extraction, and purification
procedures as described in the previous sections.

Reagents/S . . Reference(s
Reactants Conditions Product Yield

olvents )
Thiophenol, S-(3-
1-Bromo-3- NaOH, Room methoxyprop High General

[

methoxyprop Ethanol Temperature yhthiobenzen J Protocol
ane e

Grighard Reagent Formation and Subsequent
Reactions

1-Bromo-3-methoxypropane can be converted into its corresponding Grignard reagent, 3-
methoxypropylmagnesium bromide. This organometallic reagent acts as a potent nucleophile
and a strong base, enabling the formation of new carbon-carbon bonds.

Grignard Formation Reaction with Electrophile

Br-CH2CH2CH20CH: —*+Mg/DryEther g Insertion BrMg-CH:2CH2CH20CH —* Benzaldehyde (1) , ppy oo — M0 @), Ph-CH(OH)-CH2CH2CH20CH3

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b1268092?utm_src=pdf-body
https://www.benchchem.com/product/b1268092?utm_src=pdf-body
https://www.benchchem.com/product/b1268092?utm_src=pdf-body
https://www.benchchem.com/product/b1268092?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268092?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Figure 2: Formation of 3-methoxypropylmagnesium bromide and its reaction.

e Grignard Reagent Formation:

o Activate magnesium turnings (1.2 eq.) in a flame-dried, three-necked flask equipped with a
reflux condenser and a dropping funnel under an inert atmosphere. A crystal of iodine can
be used as an activator.

o Add anhydrous diethyl ether or THF to cover the magnesium.

o Prepare a solution of 1-bromo-3-methoxypropane (1.0 eq.) in the same anhydrous
solvent in the dropping funnel.

o Add a small portion of the bromide solution to initiate the reaction. Once initiated (indicated
by bubbling and heat generation), add the remaining solution dropwise at a rate that
maintains a gentle reflux.

o After the addition is complete, stir the mixture at room temperature or with gentle heating
until the magnesium is consumed.

e Reaction with Benzaldehyde:

o Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

o Add a solution of benzaldehyde (1.0 eq.) in anhydrous ether dropwise.

o After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
e Work-up and Purification:

o Quench the reaction by slowly adding a saturated aqueous solution of ammonium
chloride.

o Extract the product with diethyl ether, wash the combined organic layers with brine, and
dry over anhydrous magnesium sulfate.
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o Remove the solvent under reduced pressure and purify the crude alcohol by column

chromatography.
Reagents/S . . Reference(s
Reactants Conditions Product Yield
olvents )
1-Bromo-3-
methoxyprop 1-Phenyl-4-
Anhydrous 0 °C to Room 70-85% General
ane, Mg, ) methoxy-1- )
Diethyl Ether Temp. (Typical) Protocol[6]
Benzaldehyd butanol

e

Application in Pharmaceutical Synthesis: The Case
of Brinzolamide

A notable application of 1-bromo-3-methoxypropane is in the synthesis of Brinzolamide, a
carbonic anhydrase inhibitor used to treat glaucoma. In this synthesis, it serves as an alkylating
agent to introduce the 3-methoxypropyl side chain.

Compound Il
Compound Il Compound IV Intramolecular Cyclization Brinzolamide Intermediate
1-Bromo-3-methoxypropane

Click to download full resolution via product page

Figure 3: Workflow for the synthesis of a Brinzolamide intermediate.

o Reaction Setup: Dissolve the starting material (Compound II, 0.42 mol) in dimethyl sulfoxide
(2 L) in a three-necked round-bottomed flask. Add potassium carbonate (0.83 mol),
benzyltriethylammonium chloride (0.04 mol), and potassium iodide (0.03 mol).

o Alkylation: Heat the mixture to 70-80 °C and slowly add 1-bromo-3-methoxypropane (0.6
mol) dropwise, maintaining the temperature.
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o Work-up: After the reaction is complete, transfer the mixture to a separatory funnel. Add
water and toluene for extraction.

« |solation and Purification: Separate the toluene layer, wash, dry, and concentrate it.
Recrystallize the product from n-heptane to obtain the desired intermediate (Compound Il1).

Reactant Reagents Condition . Purity Referenc
Product Yield

s ISolvents s (HPLC) e(s)
K2COs3,

Compound ]

01 Benzyltriet

’ hylammoni Compound

Bromo-3- 70-80 °C " 86% 98.8% N/A
um

methoxypr

P chloride,

opane

Kl, DMSO

Safety and Handling

1-Bromo-3-methoxypropane is a flammable liquid and vapor. It is harmful if swallowed and
may cause skin and eye irritation. It is crucial to handle this chemical in a well-ventilated fume
hood, wearing appropriate personal protective equipment (PPE), including safety goggles,
gloves, and a lab coat. Keep away from heat, sparks, and open flames. Store in a cool, dry,
and well-ventilated area in a tightly sealed container.

Conclusion

1-Bromo-3-methoxypropane exhibits a well-defined reactivity profile dominated by Sn2
reactions, making it a reliable and versatile reagent for introducing the 3-methoxypropyl group
into a wide range of molecules. Its utility is further enhanced by its ability to form a Grignard
reagent, opening up pathways for carbon-carbon bond formation. The successful application of
this reagent in complex syntheses, such as that of Brinzolamide, underscores its importance in
modern organic and medicinal chemistry. A thorough understanding of its properties, reactivity,
and handling procedures is essential for its safe and effective use in research and
development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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